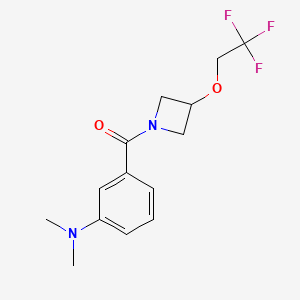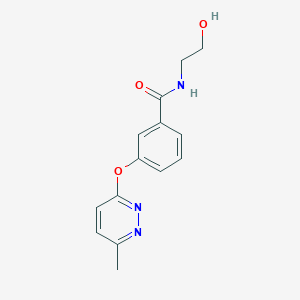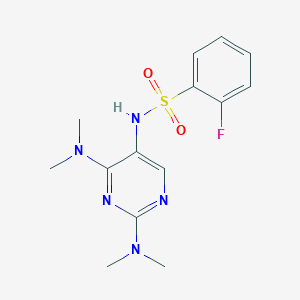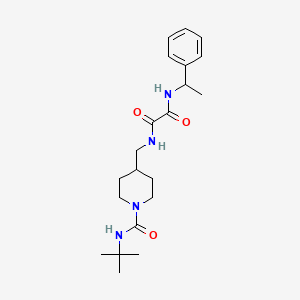![molecular formula C24H19Cl2N5O4S B2358925 (4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 887222-99-3](/img/structure/B2358925.png)
(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C24H19Cl2N5O4S and its molecular weight is 544.41. The purity is usually 95%.
BenchChem offers high-quality (4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((2,4-Dichlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
This compound, with its indole derivatives, can be explored for antiviral properties. Indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The presence of a thiazolo[3,2-b][1,2,4]triazol moiety could potentially enhance these properties, making it a candidate for antiviral drug development.
Anti-inflammatory and Analgesic Applications
The structural similarity to compounds with known anti-inflammatory and analgesic activities suggests potential use in this area. Some indole derivatives have shown lower ulcerogenic indexes compared to traditional drugs like indomethacin and celecoxib, indicating the possibility of fewer side effects .
Anti-HIV Activity
Compounds with indole cores have been synthesized and screened for their anti-HIV activity. The unique combination of functional groups in this compound could be studied for its efficacy against HIV-1 and HIV-2 strains .
Anticancer Research
The indole scaffold is a common feature in many synthetic drug molecules with anticancer activities. The compound could be investigated for its selectivity against cancer cell lines, given the promising results of similar structures .
Antimicrobial and Antitubercular Potential
Indole derivatives possess antimicrobial and antitubercular activities. The compound’s molecular structure could be modified to enhance these properties, making it a valuable asset in the fight against bacterial infections and tuberculosis .
Antidiabetic Research
The presence of a furan-2-yl group in the compound’s structure is noteworthy, as some furan derivatives have shown antidiabetic activities. This compound could be part of research aimed at finding new treatments for diabetes .
Antimalarial Activity
Indole derivatives have been utilized in the development of antimalarial drugs. The compound’s potential to inhibit the growth of Plasmodium species could be an avenue for further exploration .
Anticholinesterase Activity
Given the biological activities of similar compounds, this molecule could be investigated for its anticholinesterase activity, which is relevant in the treatment of diseases like Alzheimer’s .
properties
IUPAC Name |
[4-[(2,4-dichlorophenyl)-[2-(furan-2-yl)-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2N5O4S/c25-14-5-6-15(16(26)13-14)19(29-7-9-30(10-8-29)22(32)18-4-2-12-35-18)20-23(33)31-24(36-20)27-21(28-31)17-3-1-11-34-17/h1-6,11-13,19,33H,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTXCAHSYPQGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=C(C=C(C=C2)Cl)Cl)C3=C(N4C(=NC(=N4)C5=CC=CO5)S3)O)C(=O)C6=CC=CO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-benzyl-7-((3-chlorobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2358850.png)



![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)pyrrolidine-1-carboxamide](/img/structure/B2358857.png)


![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)
